molecular formula C20H13N3O3S B2831626 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 312758-52-4

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2831626
CAS No.: 312758-52-4
M. Wt: 375.4
InChI Key: QXDMWBWVPZJPCM-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a benzothiazole-containing amide derivative with a nitro group at the para position of the benzamide moiety. Its molecular formula is C₂₁H₁₅N₃O₃S (), characterized by:

  • A 1,3-benzothiazole ring fused to a phenyl group at the 2-position.
  • A 4-nitrobenzamide group linked via an amide bond to the phenyl ring. Key structural features include the electron-withdrawing nitro group, which enhances electrophilicity, and the benzothiazole moiety, known for its role in antimicrobial and anticancer activities ().

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(13-7-11-16(12-8-13)23(25)26)21-15-9-5-14(6-10-15)20-22-17-3-1-2-4-18(17)27-20/h1-12H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDMWBWVPZJPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Industrial Production Methods

For large-scale production, techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times.

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide exhibits several noteworthy biological activities:

Antimicrobial Properties

Research indicates that this compound shows significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. The minimum inhibitory concentration (MIC) was reported at 3.12 µg/mL, indicating strong antibacterial activity.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including those resistant to standard therapies. The mechanism appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Applications in Scientific Research

This compound has a wide range of applications:

  • Medicinal Chemistry : Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
  • Material Science : Used as a building block for synthesizing more complex molecules with specific electronic properties.
  • Biochemistry : Explored for its potential as an anti-tubercular agent due to its inhibitory activity against Mycobacterium tuberculosis.

Antimicrobial Efficacy

In a study evaluating the compound's effectiveness against Mycobacterium tuberculosis, it exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL, indicating strong antibacterial activity.

Cytotoxicity Assays

Various cytotoxicity assays revealed that the compound preferentially targets malignant cells over normal cells, highlighting its therapeutic potential while minimizing off-target effects.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
  • Structural difference : A 6-methyl group replaces the unsubstituted benzothiazole in the target compound.
N-[4-(5-Methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
  • Structural difference : A 5-methyl group on the benzothiazole ring.

Modifications to the Benzamide Group

N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-nitrobenzamide
  • Structural difference : A 3-hydroxy group on the phenyl ring.
  • Impact : Introduces hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the target compound ().
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
  • Structural difference : A 2-chloro substituent on the benzamide ring.

Heterocyclic Replacements

PB6: N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenyl)-4-nitrobenzamide
  • Structural difference : Replaces benzothiazole with 1-methyl-benzimidazole .
  • Impact : Benzimidazole’s basic nitrogen may improve solubility but reduce aromatic stacking interactions compared to benzothiazole ().
  • Synthesis : Yielded 71% via amide coupling, similar to methods for the target compound ().
E04: N-[4-(Acetylamino)phenyl]-4-nitrobenzamide
  • Structural difference: Replaces benzothiazole with acetylamino.
  • Activity : Acts as a urea transport inhibitor (IC₅₀ = 5.37 mM) , highlighting the nitrobenzamide scaffold’s versatility ().

Key observations :

  • Benzothiazole derivatives with electron-withdrawing groups (e.g., nitro) show enhanced antibacterial and antitubercular activities compared to methoxy or alkyl substituents ().
  • Nitrobenzamide analogs exhibit diverse applications, from diuretics (E04) to kinase inhibitors ().

Physicochemical and Spectral Properties

Property Target Compound N-(6-Methyl-benzothiazol-2-yl)-... PB6 (Benzimidazole Analog)
Molecular Weight 365.4 g/mol 313.33 g/mol 355.4 g/mol (calc.)
Melting Point Not reported Not reported 211°C
logP Estimated ~3.8 4.2 Not reported
IR Spectral Peaks C=O (~1660 cm⁻¹) C=O (~1663–1682 cm⁻¹) C=O (~1663 cm⁻¹)

Synthesis notes:

  • The target compound’s synthesis likely parallels PB6’s route, involving amide coupling and purification via column chromatography ().
  • Nitro group introduction may require controlled nitration conditions to avoid byproducts ().

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide (CAS No. 312758-52-4) is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a nitrobenzamide group. Its molecular formula is C20H13N3O3SC_{20}H_{13}N_{3}O_{3}S, and it has a molecular weight of approximately 365.4 g/mol. The unique structural composition contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Benzothiazole Derivative : Cyclization of 2-aminobenzenethiol with aldehydes or ketones.
  • Coupling Reaction : The benzothiazole derivative is coupled with a nitrobenzamide precursor.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including those resistant to standard therapies. The mechanism appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of cell signaling pathways .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.
  • Protein Interaction : It has shown potential in disrupting protein-protein interactions critical for cancer cell survival.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the compound's effectiveness against Mycobacterium tuberculosis, it exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL, indicating strong antibacterial activity.
  • Cytotoxicity Assays : Various cytotoxicity assays revealed that the compound preferentially targets malignant cells over normal cells, highlighting its therapeutic potential while minimizing off-target effects .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-nitrobenzamideStructureModerate anticancer activity
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamideStructureSignificant antimicrobial and anticancer properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide, and what key reaction conditions are critical for high yields?

  • Methodology :

  • Step 1 : React 4-(1,3-benzothiazol-2-yl)aniline with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

  • Step 2 : Use a coupling agent (e.g., PyBOP) and a base (e.g., DIPEA) to facilitate amide bond formation .

  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

  • Critical Conditions : Maintain inert atmosphere to prevent oxidation, optimize temperature (0–25°C), and use anhydrous solvents .

    Starting Materials Reagents Yield
    4-(1,3-benzothiazol-2-yl)aniline4-nitrobenzoyl chloride, PyBOP60–75%

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on aromatic proton signals (δ 7.5–8.5 ppm) and amide carbonyl (δ ~165 ppm) .
  • High-Resolution Mass Spectrometry (HR-QTOF-MS) : Validate molecular weight (e.g., m/z 393.07 [M+H]+^+) .
  • HPLC : Monitor purity (>95%) using C18 reverse-phase columns (acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer Activity : IC50_{50} values of 8–15 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines via MTT assays .
  • Antimicrobial Effects : Moderate inhibition (MIC 32 µg/mL) against Staphylococcus aureus .
  • Mechanistic Insights : Likely involves nitro group-induced oxidative stress and benzothiazole-mediated enzyme inhibition (e.g., topoisomerase II) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

  • Challenge : Low yields (<50%) due to steric hindrance or side reactions.
  • Solutions :

  • Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Screen solvents (DMF vs. DCM) and coupling agents (HATU vs. PyBOP) for better amide bond formation .
  • Monitor reaction progress via TLC and intermediate isolation .

Q. How do structural modifications influence the compound’s biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Nitro Group : Essential for redox-mediated cytotoxicity; removal reduces activity by 70% .
  • Benzothiazole Substitution : Methyl groups at positions 4/7 enhance lipophilicity and cellular uptake .
  • Amide Linker : Replacing with ester decreases stability and activity .

Q. How should researchers resolve contradictions in reported biological efficacy across different cell lines?

  • Data Contradictions : Variability in IC50_{50} values (e.g., 8 µM in MCF-7 vs. 25 µM in A549).
  • Methodological Approaches :

  • Perform comparative assays under standardized conditions (e.g., serum-free media, matched incubation times) .
  • Evaluate cellular uptake via fluorescence tagging or LC-MS quantification .
  • Test metabolic stability in liver microsomes to assess degradation rates .

Q. What computational strategies are recommended for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina to model interactions with topoisomerase II (PDB: 1ZXM). Key residues: Lys454 (hydrogen bonding with nitro group) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational changes .
  • ADMET Prediction : SwissADME for solubility (LogP ~3.2) and permeability (Caco-2 > 5 × 106^{-6} cm/s) .

Q. What strategies improve the compound’s solubility and stability in biological assays?

  • Solubility Enhancement :

  • Use DMSO stock solutions (<0.1% final concentration) to prevent precipitation .
  • Formulate with cyclodextrins or liposomes for in vivo studies .
    • Stability Optimization :
  • Store at -80°C under argon; avoid repeated freeze-thaw cycles .
  • Add antioxidants (e.g., ascorbic acid) to mitigate nitro group reduction .

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